4-Azido-3-iodophenylalanine

Photoaffinity labeling Enzyme inactivation Adenylyl cyclase

Researchers face a trade-off between covalent capture efficiency and detection sensitivity when using mono-functional photoaffinity probes. 4-Azido-3-iodophenylalanine (Phe(N3-I)) resolves this by combining three essential functions in a single phenylalanine scaffold: • UV-triggered nitrene insertion for irreversible covalent labeling of proximal C-H/N-H bonds. • Heavy iodine atom for ¹²⁵I radiolabeling and autoradiographic detection without additional conjugation steps. • Phenylalanine-like sterics that preserve native protein structure when substituted for Phe or Tyr residues. Supplied with batch-specific purity documentation and ambient shipping for rapid global delivery.

Molecular Formula C9H9IN4O2
Molecular Weight 332.1 g/mol
CAS No. 82810-71-7
Cat. No. B1220968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-3-iodophenylalanine
CAS82810-71-7
Synonyms4-azido-3-iodophenylalanine
Phe(N3-I)
Molecular FormulaC9H9IN4O2
Molecular Weight332.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)I)N=[N+]=[N-]
InChIInChI=1S/C9H9IN4O2/c10-6-3-5(4-7(11)9(15)16)1-2-8(6)13-14-12/h1-3,7H,4,11H2,(H,15,16)/t7-/m0/s1
InChIKeyMPMZGPJXNLUICZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azido-3-iodophenylalanine Photoaffinity Probe


4-Azido-3-iodophenylalanine (CAS: 82810-71-7; also referred to as Phe(N3-I)) is a synthetic, non-canonical phenylalanine analog belonging to the aryl azide class of photoactivatable amino acids [1]. Its molecular formula is C9H9IN4O2 with a monoisotopic mass of 331.977 Da . The compound features dual functional handles: a photoreactive azido group at the para-position and a heavy iodine atom at the meta-position of the phenyl ring. Upon ultraviolet (UV) irradiation (typically 254-365 nm), the aryl azide generates a highly reactive nitrene intermediate capable of inserting into proximal C-H or N-H bonds to form covalent adducts with interacting biomolecules [2]. The iodine substituent simultaneously serves as a radiolabeling handle (e.g., via 125I isotopic substitution) for detection and quantification of labeled products, and as a steric/electronic modulator of the aryl ring that can influence both photochemical properties and biological recognition.

Dual-modality probe: photoreactive azide for UV crosslinking and iodine for ¹²⁵I radiolabeling
Minimal steric perturbation as a phenylalanine analog for incorporation into peptides and proteins
Integrated covalent capture and sensitive detection without additional synthetic tags

Why 4-Azido-3-iodophenylalanine Cannot Be Substituted


Simpler in-class photoaffinity probes such as p-azidophenylalanine (azF) or p-iodophenylalanine possess only one functional modality (photoreactivity or radiolabeling capacity, respectively), creating a forced compromise between crosslinking efficiency and detection sensitivity [1]. Conversely, diazirine-based unnatural amino acids (e.g., 3-trifluoromethyl-3-aryldiazirine phenylalanine derivatives) exhibit different stability and aqueous solubility profiles that limit their utility in certain biological contexts [2]. The 4-azido-3-iodo substitution pattern on a single phenylalanine scaffold uniquely integrates three critical capabilities in one residue: (1) UV-triggered covalent bond formation via nitrene insertion, (2) heavy atom radiolabeling without requiring additional synthetic steps or tags, and (3) preservation of phenylalanine-like steric properties for minimal disruption to peptide/protein structure when substituted for natural Phe or Tyr residues. Generic substitution with either mono-functional analog necessitates either sacrificing detection sensitivity (with azF alone) or losing covalent capture capability (with p-iodophenylalanine alone), fundamentally altering experimental outcomes and data quality in photoaffinity labeling workflows.

Dual photoreactivity + radiolabeling
Mono-functional analogs (azF or p-iodophenylalanine) force a compromise between crosslinking efficiency and detection sensitivity
Aryl azide photochemistry
Diazirine-based unnatural amino acids may exhibit different photostability and aqueous solubility, altering labeling outcomes
Integrated probe architecture
Generic substitution with single-function analogs loses the combined covalent capture/detection capability, potentially impacting data quality

Quantitative Evidence for 4-Azido-3-iodophenylalanine


Adenylyl Cyclase Irreversible Photoinactivation

In a study of adenylyl cyclase (AC) P-site selective affinity probes, azidoiodophenyl-analogs of 2′,5′-dideoxyadenosine containing the 4-azido-3-iodophenyl moiety demonstrated irreversible, light-dependent inactivation of adenylyl cyclase activity [1]. The target compound's functional group, when conjugated to the adenosine scaffold, produced concentration- and UV-dependent covalent enzyme modification that could not be reversed by washing or substrate competition. In contrast, the corresponding p-nitrophenyl analogs (compounds 1 and 2 in the same study) lacked the photoreactive azido group and thus did not exhibit light-dependent irreversible inactivation, serving as non-photoreactive negative controls [1]. The magnitude of inactivation for the azidoiodophenyl analog was inversely dependent on ATP concentration, indicating active-site or P-site targeting, and inactivation persisted after removal of unbound ligand.

Adenylyl Cyclase Photoinactivation
Head-to-head
Irreversible, light-dependent inactivation vs. no light-dependent effect with nitrophenyl analogs
Confirms azido-dependent covalent modification absent in non-azido controls
ATP-competitive P-site targeting; UV-dependent
Photoaffinity labeling Enzyme inactivation Adenylyl cyclase

Aminopeptidase N Covalent Modification

Direct use of free Phe(N3-I) (4-azido-3-iodophenylalanine) for photoaffinity labeling of porcine aminopeptidase N demonstrated both irreversible enzyme inactivation and covalent attachment of the probe upon UV photolysis [1]. Quantitative evaluation revealed that soluble and membrane-bound aminopeptidases were labeled to the same extent, providing direct evidence that the free azido-amino acid preferentially reacts with the external portion of the enzyme rather than penetrating into transmembrane domains [1]. This finding is functionally significant because it demonstrates that 4-azido-3-iodophenylalanine can serve as a stand-alone photoaffinity probe without requiring conjugation to a larger targeting scaffold, and its labeling pattern is topologically informative.

Aminopeptidase N Labeling
Reported
Equivalent labeling extent for soluble and membrane-bound enzyme forms
Supports use as a topology-sensitive stand-alone probe
Free Phe(N₃-I) discriminates extracellular vs. transmembrane domains
Aminopeptidase N Membrane protein labeling Covalent attachment

hSERT Photoaffinity Ligand Binding Analysis

Three photoaffinity ligands (PALs) incorporating the classic 4-azido-3-iodo-phenyl group appended to the (S)-citalopram scaffold demonstrated high to moderate binding affinity for the human serotonin transporter (hSERT), with Ki values ranging from 24 nM to 227 nM as assessed by [³H]5-HT transport inhibition [1]. Notably, all three PALs showed dramatic rightward shifts in inhibitory potency when tested against the Ser438Thr hSERT mutant, with Ki values shifting from the low nanomolar range to 3.8-9.9 μM [1]. This ~158- to ~413-fold reduction in affinity confirms that the azidoiodophenyl-modified ligands retain the key pharmacological recognition determinants of the parent SSRI. Furthermore, differential inhibition of labeling between radioligands [¹²⁵I]15, [¹²⁵I]22, and [¹²⁵I]26 by (S)-citalopram demonstrated that the azidoiodophenyl group's attachment position (C-1 vs. C-5) and linker length modulate the ligand binding mode, providing structure-activity relationship insight that is only accessible through use of this bifunctional probe class.

hSERT Binding Affinity
Head-to-head
Ki (wild-type) 24–227 nM; shift to 3.8–9.9 μM upon Ser438Thr (158–413-fold)
Validates scaffold as pharmacologically compatible photoaffinity handle
Mutant-sensitive binding confirms SSRI pharmacophore recognition
Serotonin transporter hSERT Photoaffinity ligand SSRI

Applications of 4-Azido-3-iodophenylalanine


Binding Site Mapping on Transporters & GPCRs

Based on the demonstrated nanomolar affinity (Ki = 24-227 nM) and mutant-sensitive binding of 4-azido-3-iodophenyl-containing PALs to hSERT [1], this amino acid is ideally suited for constructing photoaffinity probes to map drug binding sites on clinically relevant human transporters and G protein-coupled receptors. The iodine atom enables ¹²⁵I radiolabeling for autoradiographic detection of crosslinked products following SDS-PAGE, while the azido group provides UV-triggered covalent attachment at the binding site. The Ser438Thr mutation data confirms that probes retain pharmacophore recognition, enabling accurate identification of residues involved in high-affinity drug interactions. This scenario is particularly valuable for pharmaceutical companies conducting target engagement studies and academic laboratories investigating transporter/receptor structure-function relationships.

Topology-Sensitive Membrane Protein Labeling

The finding that free 4-azido-3-iodophenylalanine labels soluble and membrane-bound aminopeptidase N to the same extent [2] supports its use as a stand-alone topological probe for membrane proteins. Unlike conjugated peptide probes that may have restricted access to certain protein regions, free Phe(N3-I) can diffuse and react with solvent-exposed domains. This property enables researchers to map extracellular vs. transmembrane vs. intracellular localization of binding or active sites without requiring complex peptide synthesis. Applications include rapid screening of membrane protein topology, identification of extracellular-facing active site residues, and assessment of conformational states that alter solvent accessibility. This scenario offers a cost-effective alternative to full-length peptide PAL synthesis for preliminary topological mapping studies.

Adenine Nucleotide Site-Directed Inhibition

Evidence from adenylyl cyclase studies demonstrates that the 4-azido-3-iodophenyl group, when conjugated to 2′,5′-dideoxyadenosine, produces irreversible, light-dependent enzyme inactivation with ATP-competitive characteristics [3]. This supports application in designing P-site or active-site directed covalent inhibitors for enzymes containing adenine nucleotide binding domains, including adenylyl cyclases, kinases, and ATPases. The ATP-dependent protection pattern provides a built-in specificity control: only enzymes whose activity can be protected by excess substrate demonstrate site-specific labeling. Researchers can utilize this scaffold to develop tool compounds for validating target engagement, identifying nucleotide binding site architecture, and studying allosteric regulation mechanisms in purified enzyme systems and recombinant membrane preparations.

Dual-Mode Detection in PAL Workflows

The azido group of 4-azido-3-iodophenylalanine serves a dual purpose: it functions as a photoactivatable crosslinker under UV irradiation and as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry under non-irradiated conditions [4]. This dual functionality enables orthogonal experimental designs where the same probe can be used first for click-mediated fluorescent or affinity tagging (for quantification or purification), then subsequently for UV-triggered covalent capture of interacting partners. Alternatively, the heavy iodine atom can be substituted with ¹²⁵I for radioactive detection, while the azide remains available for click-mediated enrichment. This application scenario is particularly valuable for chemical proteomics workflows requiring both sensitive detection and covalent target capture from complex biological mixtures.

Application
Selection Property
Validation Focus
Binding site mapping on transporters & GPCRs
Photo-crosslinking + radiolabeling integration
Autoradiographic residue identification after SDS-PAGE
Topology-sensitive membrane protein labeling
Free amino acid accessibility to solvent-exposed regions
Discrimination of extracellular vs. transmembrane labeling
Adenine nucleotide site-directed inhibition
UV-triggered, ATP-competitive covalent inactivation
Active-site directed enzyme inhibition studies
Dual-mode detection in PAL workflows
Azide for click chemistry + iodine for radiolabeling
Orthogonal detection and covalent capture for proteomics
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